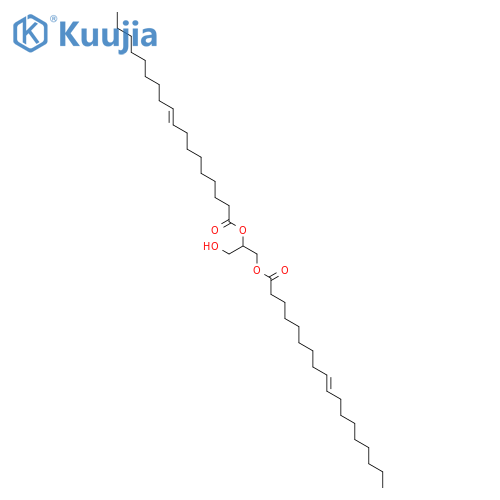Cas no 2442-61-7 (1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate))

2442-61-7 structure
商品名:1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate)
1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate) 化学的及び物理的性質
名前と識別子
-
- 9-Octadecenoic acid(9Z)-, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
- 1,2-Dioleoyl-rac-glycerol
- (±)-1,2-Diolein
- (9Z)-9-Octadecenoic acid
- [3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- 1,2-Di(cis-9-octadecenoyl)-rac-glycerol
- 1,2-Diolein
- 1,2-dioleoyl glycerol ester
- 1,2-Dioleoylglycerol
- 3-hydroxy-1,2-propanediyl dioleate
- cis-1,2-dioleoyl-rac-glycerol
- DIOLEOYL-RAC-GLYCEROL
- glycerol dioleate
- rac-1,2-Dioleoylglycerol
- rac-Glycerol 1,2-dioleate
- 1,2-Dioleoyl-rac-glycerol, >=97%
- 1,2-Dioleoyl-DL-glycerol
- DTXSID00892088
- 1,2-di-(9Z-octadecenoyl)-glycerol
- NCGC00161333-02
- Olein, 1,2-di- (6CI,7CI,8CI)
- (Z)-3-Hydroxypropane-1,2-diyldioleate
- HMS1791A15
- olein, 1,2-di-
- 1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate)
- 2442-61-7
- 1,2-Dioleoyl-rac-glycerol, tech.
- SCHEMBL317476
- NCGC00161333-03
- HMS3402A15
- AKOS027378578
- CS-0255611
- DG 18:1_18:1
- 9-Octadecenoic acid(9Z)-,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl]ester
- MFCD00043031
- IDI1_033763
- (9Z)-9-Octadecenoic acid 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
- (+/-)-1,2-Diolein
- NCGC00161333-01
- CHEBI:52323
- ADK3G923Z3
- 9-octadecenoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (9Z,9'Z)-
- diolein (C18:1,(cis)-9)
- Q27123375
- UNII-ADK3G923Z3
- HMS1361A15
- Diolein(c18:1,(cis)-9)
- Glyceryl 1,2-dioleate
- Glycerol 1,2-dioleate
- 1,2-DIOLEOYL-GLYCEROL (18:1)
- BSPBio_001293
- BML2-F07
- HMS1989A15
- 9-Octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
- CAA44261
- 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
- HY-115767
- 1,2-glyceryl dioleate
- 3-hydroxypropane-1,2-diyl (9Z)bis-octadec-9-enoate
- J-015521
- ( inverted exclamation markA)-1,2-Diolein
- (??)-1,2-Diolein
- (+)-1,2-Dioleoylglycerol(18:1)
- F71300
- PD020254
- 9-Octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester (9CI)
- (Z)-3-Hydroxypropane-1,2-diyl dioleate
- 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester
- (+/-)-1,2-Dioleoylglycerol
- AFSHUZFNMVJNKX-CLFAGFIQSA-N
- 1,2-Di-9(Z)-Octadecenoin; 1,2-Dioleate-Glycerol; [1-hydroxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl] (E)-octadec-9-enoate; [1-(hydroxymethyl)-2-[(E)-octadec-9-enoyl]oxy-ethyl] (E)-octadec-9-enoate
- DA-68989
-
- MDL: MFCD00043031
- インチ: InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
- InChIKey: AFSHUZFNMVJNKX-CLFAGFIQSA-N
- ほほえんだ: CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
計算された属性
- せいみつぶんしりょう: 620.53800
- どういたいしつりょう: 620.53797539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 44
- 回転可能化学結合数: 36
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 14.3
じっけんとくせい
- フラッシュポイント: 17 °C
- PSA: 72.83000
- LogP: 11.50870
1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate) セキュリティ情報
- 危険物輸送番号:UN 1282 3
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: 36/37
- 福カードFコード:10
-
危険物標識:


- セキュリティ用語:36/37
- リスク用語:R11
1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 32-1812-11-250mg |
1,2-Diolein |
2442-61-7 | >98% | 250mg |
€460.00 | 2025-03-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64870-10mg |
1,2-Dioleoyl-rac-glycerol |
2442-61-7 | 98% | 10mg |
¥528.00 | 2023-09-09 | |
| TRC | D482175-25mg |
1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate) |
2442-61-7 | 25mg |
$ 368.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64870-50mg |
1,2-Dioleoyl-rac-glycerol |
2442-61-7 | 98% | 50mg |
¥1736.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64870-100mg |
1,2-Dioleoyl-rac-glycerol |
2442-61-7 | 98% | 100mg |
¥2857.00 | 2023-09-09 | |
| eNovation Chemicals LLC | D770801-500g |
1,2-DIOLEOYL-RAC-GLYCEROL |
2442-61-7 | 98% | 500g |
$200 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-213444A-25 mg |
1,2-Dioleoyl-rac-glycerol, |
2442-61-7 | ≥97% | 25mg |
¥2,324.00 | 2023-07-10 | |
| abcr | AB496824-1 g |
1,2-Dioleoyl-rac-glycerol, tech.; . |
2442-61-7 | 1g |
€293.50 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213444-10mg |
1,2-Dioleoyl-rac-glycerol, |
2442-61-7 | ≥97% | 10mg |
¥1015.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-213444A-25mg |
1,2-Dioleoyl-rac-glycerol, |
2442-61-7 | ≥97% | 25mg |
¥2324.00 | 2023-09-05 |
1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate) 関連文献
-
Fernanda G. Mendon?a,Izadora R. S. Menezes,Ingrid F. Silva,Rochel M. Lago New J. Chem. 2021 45 2410
-
Jiong-feng Zhao,Zhe Wang,Fei-long Gao,Jian-ping Lin,Li-rong Yang,Mian-bin Wu RSC Adv. 2018 8 41247
-
Emmanuel D. Revellame,Rafael Hernandez,William French,William E. Holmes,Tracy J. Benson,Patrisha J. Pham,Allison Forks,Robert Callahan II RSC Adv. 2012 2 2015
-
Laura Sams,Julie Paume,Jacqueline Giallo,Frédéric Carrière Food Funct. 2016 7 30
-
Debby P. Chang,Aleksandra P. Dabkowska,Richard A. Campbell,Maria Wads?ter,Justas Barauskas,Fredrik Tiberg,Tommy Nylander Phys. Chem. Chem. Phys. 2016 18 26630
推奨される供給者
Amadis Chemical Company Limited
(CAS:2442-61-7)1,2-Dioleoyl-rac-glycerol (10 mg/mL in Methyl Acetate)

清らかである:99%
はかる:500g
価格 ($):189.0